molecular formula C18H18ClNO4 B6412506 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid CAS No. 1261969-54-3

2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid

Cat. No.: B6412506
CAS No.: 1261969-54-3
M. Wt: 347.8 g/mol
InChI Key: AQJUVIOYWLNZKO-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a chlorobenzoic acid moiety. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of BOC anhydride in the presence of a base such as 2-chloropyridine to protect the amine group . The chlorobenzoic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then be further functionalized.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid involves its ability to undergo various chemical transformations. The BOC group protects the amine during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid is unique due to the combination of the BOC-protected amine and the chlorobenzoic acid moiety. This combination allows for specific reactivity and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-chloro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJUVIOYWLNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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